![molecular formula C21H21NO5 B6259112 rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans CAS No. 2138004-37-0](/img/new.no-structure.jpg)
rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans
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Overview
Description
The compound "rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans" is an intricate organic molecule, notable for its structural complexity and potential applications in various fields, particularly in synthetic chemistry and pharmaceuticals. This compound exhibits stereochemistry, as indicated by the (2R,6S) configuration, and exists as a racemic mixture, implying it contains equal amounts of both enantiomers.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid typically involves multi-step organic synthesis techniques. Key steps might include the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the morpholine scaffold, followed by stereoselective reactions to achieve the desired chiral centers. Common reagents in these processes might include Fmoc chloride, various alkylating agents, and catalysts to ensure the precise configuration of the stereocenters.
Industrial production methods: : Industrial production often scales these reactions using optimized conditions to ensure high yield and purity. Techniques like continuous flow chemistry, where reactions are carried out in a controlled, continuous manner, may be employed to enhance efficiency. Catalysts and solvents are carefully chosen to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the Fmoc group and morpholine ring adds versatility to its reactivity.
Common reagents and conditions: : Common reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Substitution reactions might involve halides or nucleophiles under mild to moderate conditions. Reaction conditions are often tailored to the specific functional groups present in the molecule.
Major products formed: : Depending on the reaction type, major products can include deprotected morpholine derivatives, oxidized morpholine carboxylates, or substituted morpholine analogs, each retaining the chiral integrity of the original molecule.
Scientific Research Applications
Chemistry: : In synthetic chemistry, this compound serves as a valuable intermediate for constructing complex molecules, particularly in the development of pharmaceuticals.
Biology and Medicine: : Its chiral nature makes it significant in medicinal chemistry, where it can be used to study enantiomer-specific interactions with biological targets
Industry: : Beyond pharmaceuticals, it may find uses in the development of advanced materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The compound's mechanism of action in a biological context involves its ability to interact with specific molecular targets, such as enzymes or receptors. Its stereochemistry plays a crucial role in these interactions, determining the affinity and specificity for the target. Pathways involved might include inhibition of enzymatic activity or modulation of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other morpholine derivatives, rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid stands out due to its unique stereochemistry and the presence of the Fmoc group. Similar compounds might include:
rac-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-morpholine-2-carboxylic acid
rac-2-methyl-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-morpholine
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid
Each of these analogs offers variations in functional groups and stereochemistry, highlighting the unique chemical space occupied by the original compound.
Conclusion
rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable tool in synthetic chemistry, biology, and industrial applications. The detailed study of its preparation, reactivity, and applications underscores the compound's potential to contribute to advancements in these areas.
Properties
CAS No. |
2138004-37-0 |
---|---|
Molecular Formula |
C21H21NO5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2R,6S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c1-13-10-22(11-19(27-13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1 |
InChI Key |
ZILOAIGNUCTBAM-ORAYPTAESA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Purity |
95 |
Origin of Product |
United States |
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